

Structure-activity relationship (SAR) studies of 1-Cyclohexyl-2-propen-1-one derivatives

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Compound of Interest

Compound Name: 1-Cyclohexyl-2-propen-1-one

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A comparative analysis of the structure-activity relationships (SAR) of **1-Cyclohexyl-2-propen-1-one** and its derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a clear comparison of the biological activities of these compounds, focusing on their anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway visualizations are included to support the presented data.

Anticancer Activity of Cyclohexenone Derivatives

Recent studies have highlighted the potential of cyclohexenone derivatives as anticancer agents. The inhibitory effects of various derivatives on cancer cell growth have been evaluated, with a focus on their impact on key biological pathways.

Inhibitory Effects on Cancer Cell Growth and Acetylcholinesterase

A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were synthesized and evaluated for their anticancer activity.^[1] Their ability to inhibit the growth of HCT116 cancer cells was measured using a long-term survival clonogenic assay. Additionally, given that compounds with a cyclohexenone moiety can inhibit acetylcholinesterase (AChE), their in vitro activity against this enzyme was also determined.^[1]

Table 1: Anticancer and AChE Inhibitory Activities of Selected Cyclohexenone Derivatives

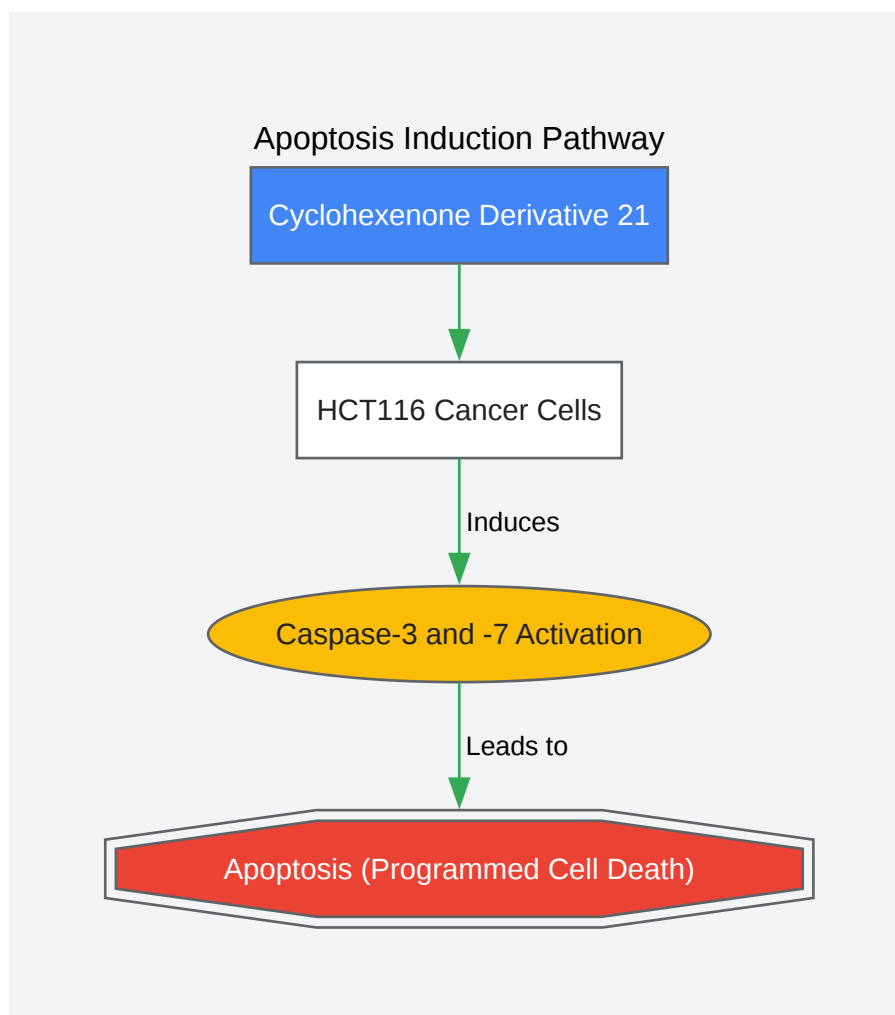
Derivative	Cancer Cell Growth Inhibition (IC50, μM)	AChE Enzyme Inhibition (IC50, μM)
Derivative 21	Shows significant inhibition at 50 μM	0.93 - 133.12 (range for series)
Donepezil (Reference)	Not Applicable	0.13

Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The specific IC50 for cancer cell growth of derivative 21 was not provided, but it was effective at a 50 μM concentration. The IC50 range for AChE inhibition represents the values obtained for the entire series of 21 derivatives.[\[1\]](#)

The data suggests that certain structural modifications on the cyclohexenone scaffold can lead to potent anticancer and AChE inhibitory activities.[\[1\]](#)

Induction of Apoptosis

Derivative 21, which demonstrated significant cancer cell growth inhibition, was further investigated for its ability to induce apoptosis.[\[1\]](#) Immunoblotting and immunofluorescence microscopic analyses confirmed the activation of caspases, which are key mediators of apoptosis.[\[1\]](#) Specifically, the treatment of HCT116 cells with this derivative led to the activation of caspase-3 and -7.[\[1\]](#)



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Caption: Apoptosis induction by a cyclohexenone derivative in HCT116 cells.

Sigma-2 Receptor Ligands in Pancreatic Cancer

Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor ligands with potential applications in treating pancreatic cancer.[2][3] The overexpression of sigma-2 receptors in various tumors makes them a promising target for selective cancer cell death.[2][3]

Cytotoxicity in Pancreatic Cancer Cell Lines

The cytotoxic effects of five sigma-2 ligands (PB28, PB183, PB221, F281, and PB282) were evaluated in a panel of human and mouse pancreatic cancer cell lines.[2][3] The half-maximal effective concentrations (EC50) were determined to assess their anti-proliferative activity.[2]

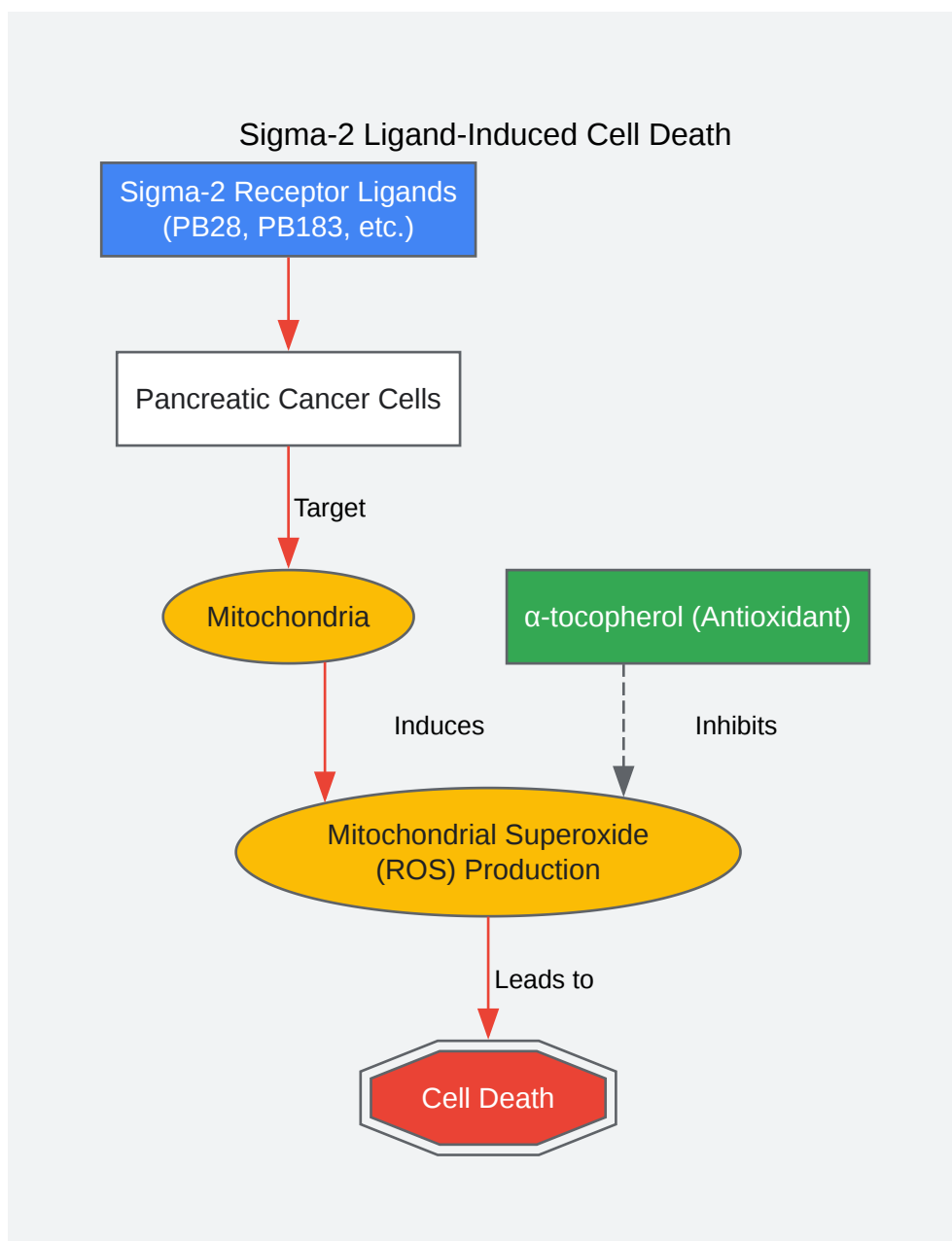
Table 2: Cytotoxic Activity (EC50, μ M) of Sigma-2 Receptor Ligands in Pancreatic Cancer Cells

Compound	Panc02	KCKO	MIAPaC a-2	AsPC1	Panc-1	KP02	BxPC3
PB28	>100	~45	>100	>100	>100	>100	>100
PB183	37	~45	>100	>100	>100	>100	>100
PB221	>100	~45	>100	>100	>100	>100	>100
F281	37	~45	>100	98	100	~45	~45
PB282	>100	~45	>100	>100	>100	>100	>100

Data indicates that the sensitivity of pancreatic cancer cells to these ligands is highly variable. Some cell lines, like AsPC1 and Panc-1, were resistant to all tested compounds.[\[2\]](#)

Mechanism of Action: Mitochondrial Superoxide Production

The study identified a novel mechanism of action for these sigma-2 receptor ligands, involving the generation of mitochondrial superoxide.[\[2\]](#)[\[3\]](#) This was confirmed using MitoSOX™ Red, a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[\[2\]](#) The production of reactive oxygen species (ROS) was found to be a key factor in the induced cell death, which could be partially reversed by the lipid antioxidant α -tocopherol.[\[2\]](#)[\[3\]](#)



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